3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Mechanism of Action
Target of Action
The compound, also known as N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide, is a potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by occupying the oxyanion hole in the enzyme . The sulfonamide group provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction results in the inhibition of AKR1C3, thereby potentially reducing the progression of certain cancers .
Biochemical Pathways
AKR1C3 is involved in the metabolism of steroids and the biosynthesis of prostaglandins . By inhibiting AKR1C3, the compound could disrupt these pathways, leading to downstream effects that may include reduced tumor growth .
Pharmacokinetics
Similar compounds based on the 1,2,3,4-tetrahydroisoquinoline scaffold have been studied . These studies could provide insights into the potential pharmacokinetic properties of the compound, but specific information for this compound is currently unavailable.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in the activity of AKR1C3. This could lead to alterations in steroid metabolism and prostaglandin biosynthesis, potentially impacting cell proliferation and survival . In the context of cancer, this could result in reduced tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound through cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-viral, and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Another isoquinoline derivative with similar biological activities.
3,4-dimethoxybenzaldehyde: A related compound used in various chemical syntheses.
Uniqueness
3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its sulfonyl group and tetrahydroisoquinoline core contribute to its reactivity and potential therapeutic effects .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-8-7-16(13-19(18)27-2)20(23)21-10-12-28(24,25)22-11-9-15-5-3-4-6-17(15)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGGUEWNULVRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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